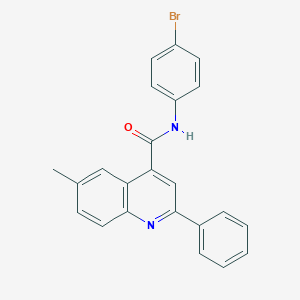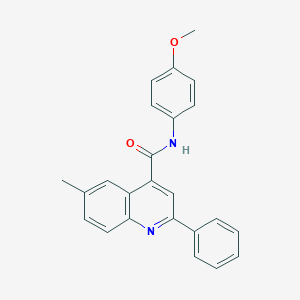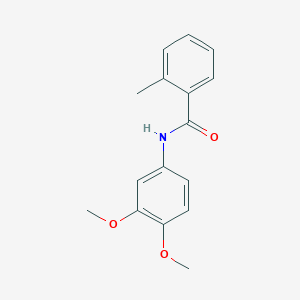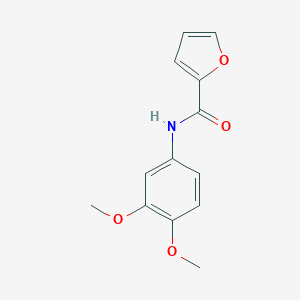![molecular formula C15H11N3OS B402288 12,13-dimethyl-14-thia-1,9,16-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-3,5,7,9,11(15),12,16-heptaen-2-one CAS No. 313375-25-6](/img/structure/B402288.png)
12,13-dimethyl-14-thia-1,9,16-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-3,5,7,9,11(15),12,16-heptaen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-dimethyl-7H-thieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-7-one is a heterocyclic compound with a complex fused ring structure. It is known for its potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique structure allows it to interact with biological targets, making it a subject of interest in scientific research.
Méthodes De Préparation
The synthesis of 1,2-dimethyl-7H-thieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-7-one involves several steps. One common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
1,2-dimethyl-7H-thieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s functional groups.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2-dimethyl-7H-thieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-7-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 1,2-dimethyl-7H-thieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
1,2-dimethyl-7H-thieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-7-one can be compared with other similar compounds, such as:
1,2,4-triazolo[2′,3′3,4]pyrimido[6,5-b]quinoline derivatives: These compounds have similar fused ring structures and exhibit comparable biological activities.
10,12-dibromo-1-(4-chloro-phenyl)-3-(4-tolyl)-8H-pyrido[2’,3’4,5]pyrimido[6,1-b]quinazolin-8-one: This compound has been studied for its anticonvulsant properties.
9,11-dibromo-1,2,3,4-tetrahydro-9H-benzothieno[2’,3’4,5]pyrimido[6,1-b]quinazolin-9-one:
Propriétés
Numéro CAS |
313375-25-6 |
|---|---|
Formule moléculaire |
C15H11N3OS |
Poids moléculaire |
281.3g/mol |
Nom IUPAC |
12,13-dimethyl-14-thia-1,9,16-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-3,5,7,9,11(15),12,16-heptaen-2-one |
InChI |
InChI=1S/C15H11N3OS/c1-8-9(2)20-14-12(8)13-17-11-6-4-3-5-10(11)15(19)18(13)7-16-14/h3-7H,1-2H3 |
Clé InChI |
RWYFFIMXTIHQKJ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C3=NC4=CC=CC=C4C(=O)N3C=N2)C |
SMILES canonique |
CC1=C(SC2=C1C3=NC4=CC=CC=C4C(=O)N3C=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Cyanobenzylidene)amino]-4,5-diphenyl-3-furonitrile](/img/structure/B402210.png)

![1,8-Dimethyl-17-(4-methyl-3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B402212.png)




![[2-(4-Iodo-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B402223.png)




